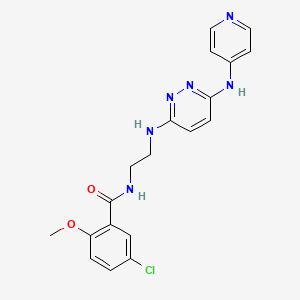

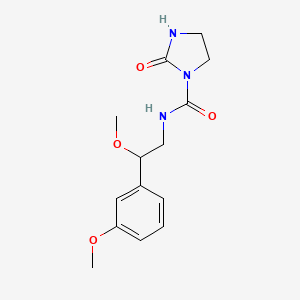

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

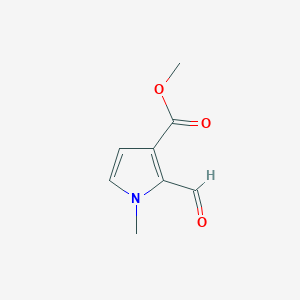

“N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the attachment of the various functional groups. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Receptor Binding Studies

Compounds structurally related to "N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-4-methoxybenzamide" have been synthesized and tested for binding at cloned human dopamine D4 and D2 receptor subtypes. A structure-affinity relationship (SAFIR) study revealed significant D4 receptor affinities, demonstrating the compound's potential in targeting specific receptor subtypes with high selectivity (Perrone et al., 1998).

Microbial Studies

Research into pyridine derivatives, including those related to the compound , has shown antibacterial and antifungal activities. These compounds have been synthesized and evaluated for their microbial inhibitory properties, suggesting their application in the development of new antimicrobial agents (Patel & Agravat, 2007).

Synthetic Chemistry

The synthesis of related compounds involves the use of benzothiazoles and p-acetamidobenzenesulfonyl chloride to prepare substituted benzothiazoles, demonstrating the compound's role in facilitating complex chemical reactions and the synthesis of new chemical entities with potential therapeutic applications (Patel & Agravat, 2007).

Structural Analysis

The structural analysis of glibenclamide, a related compound, both in solution and in the solid state, has been conducted using NMR spectroscopy and theoretical calculations. This research underscores the importance of understanding the structural properties of such compounds for their development and application in medicine (Sanz et al., 2012).

Pharmacological Evaluation

Compounds with a similar structure have been evaluated for their pharmacological properties, including their role as selective serotonin 4 receptor agonists. This demonstrates the compound's potential in developing new drugs with specific receptor target profiles, offering novel therapeutic options (Sonda et al., 2004).

Mechanism of Action

Target of action

Compounds with a piperazine moiety are known to interact with various receptors in the body. For instance, they can act as ligands for dopamine, serotonin, and adrenergic receptors .

Mode of action

The interaction of “N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide” with its targets could lead to changes in the receptor’s activity, which could subsequently alter the signaling pathways associated with these receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of “N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide”. For example, if it targets dopamine receptors, it could affect dopaminergic signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide” would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of “N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide” would depend on its specific mode of action and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide" .

properties

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6S/c1-16(26)24-12-14-25(15-13-24)22(28)21(32(29,30)19-6-4-3-5-7-19)23-20(27)17-8-10-18(31-2)11-9-17/h3-11,21H,12-15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVUEEJKVWZNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)